molecular formula C23H18Cl2N4O2S B11996941 4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11996941
M. Wt: 485.4 g/mol
InChI Key: OSLMKKATDMAVCO-LGJNPRDNSA-N
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Description

4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the condensation of 3-(benzyloxy)-4-methoxybenzaldehyde with 2,4-dichlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can bind to metal ions, enzymes, or receptors, leading to inhibition or modulation of their activity. This compound may also interfere with cellular processes by disrupting membrane integrity or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern on the triazole ring and the presence of both benzyloxy and methoxy groups on the phenyl ring. These structural features contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C23H18Cl2N4O2S

Molecular Weight

485.4 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-4-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H18Cl2N4O2S/c1-30-20-10-7-16(11-21(20)31-14-15-5-3-2-4-6-15)13-26-29-22(27-28-23(29)32)18-9-8-17(24)12-19(18)25/h2-13H,14H2,1H3,(H,28,32)/b26-13+

InChI Key

OSLMKKATDMAVCO-LGJNPRDNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)OCC4=CC=CC=C4

Origin of Product

United States

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